6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate
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Overview
Description
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate is a complex organic compound that features a pyrrolidine ring fused with a cyclohexa-1,3-dien-1-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate typically involves multicomponent reactions. One common method includes the cycloaddition of an azomethine ylide generated from acenaphthenequinone and sarcosine with a dipolarophile . The reaction is usually carried out in ethanol at reflux temperature without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted pyrrolidine compounds .
Scientific Research Applications
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of novel therapeutics targeting various diseases.
Industry: The compound is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct pharmacological profiles.
Prolinol: A related compound with applications in asymmetric synthesis.
Uniqueness
6-Oxocyclohexa-1,3-dien-1-yl pyrrolidine-3-carboxylate stands out due to its unique combination of a cyclohexa-1,3-dien-1-yl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
(6-oxocyclohexa-1,3-dien-1-yl) pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C11H13NO3/c13-9-3-1-2-4-10(9)15-11(14)8-5-6-12-7-8/h1-2,4,8,12H,3,5-7H2 |
InChI Key |
VPGUFXZOAWKEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)OC2=CC=CCC2=O |
Origin of Product |
United States |
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